Treprostinil-13C2,d1

Bioanalysis LC-MS/MS Isotope Dilution Mass Spectrometry

Quantitating treprostinil in plasma without a matched internal standard leads to matrix effects and poor accuracy. Treprostinil-13C2,d1 is a stable isotope-labeled analog with a +3 Da mass shift, designed to co-elute with the analyte while avoiding isotopic overlap. Use for validated LC-MS/MS methods in PK, DDI, and bioequivalence studies. Available for immediate shipment, backed by comprehensive CoA.

Molecular Formula C23H34O5
Molecular Weight 393.5 g/mol
Cat. No. B15142471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTreprostinil-13C2,d1
Molecular FormulaC23H34O5
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O
InChIInChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i14+1,21D,23+1
InChIKeyPAJMKGZZBBTTOY-DOUXFIEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Treprostinil-13C2,d1 Procurement: Baseline Identity, Class, and Role


Treprostinil-13C2,d1 is a stable isotope-labeled analog of Treprostinil (UT-15), a synthetic prostacyclin (PGI2) analog used for pulmonary arterial hypertension (PAH) . This specific compound incorporates two carbon-13 atoms and one deuterium atom (13C2,d1), resulting in a molecular formula of C21[13C]2H33DO5 and a molecular weight of approximately 393.50 g/mol [1]. As an isotopically labeled reference standard, its primary role is as an internal standard in quantitative analytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2]. It is crucial to distinguish Treprostinil-13C2,d1 from the unlabeled drug substance (CAS 81846-19-7), which is the active pharmaceutical ingredient (API) . This labeled compound is exclusively for research and analytical applications, not for therapeutic use.

Why Unlabeled Treprostinil or Other Analogs Cannot Substitute for Treprostinil-13C2,d1 in Quantitative Bioanalysis


Direct substitution of Treprostinil-13C2,d1 with unlabeled treprostinil or other isotopically labeled analogs (e.g., Treprostinil-d4, Treprostinil-d7) in LC-MS/MS workflows is analytically invalid. Unlabeled treprostinil would co-elute with the endogenous analyte, making it indistinguishable and preventing accurate quantitation [1]. Analogs with different isotopic labels (e.g., deuterium-only labeled Treprostinil-d4) will possess a distinct mass shift (+4 Da vs. +3 Da for 13C2,d1). While they can serve as internal standards, their use requires complete re-validation of the analytical method, as their extraction recovery, ionization efficiency, and chromatographic retention time may differ, leading to systematic bias if not properly accounted for [2]. The specific mass shift of +3 Da for Treprostinil-13C2,d1, achieved through a combination of 13C and D labeling, is a deliberate design to minimize isotopic spectral overlap while ensuring near-identical physicochemical behavior to the unlabeled analyte [3]. Failure to use a well-matched internal standard is a primary cause of assay inaccuracy and lack of robustness in regulated bioanalysis.

Quantitative Evidence for Treprostinil-13C2,d1: Comparative Data Against Closest Analogs


Mass Spectrometric Differentiation: Unique +3 Da Mass Shift via Dual 13C and D Labeling

Treprostinil-13C2,d1 provides a distinct mass shift of +3 Da relative to unlabeled treprostinil (M.W. ~390.5 g/mol). This shift results from the incorporation of two 13C atoms (+2 Da) and one deuterium atom (+1 Da) [1]. In comparison, Treprostinil-d4 (deuterium-only label) has a +4 Da shift, and Treprostinil-d7 has a +7 Da shift. The +3 Da shift is advantageous as it provides sufficient separation from the natural M+2 and M+3 isotopologue peaks of the unlabeled analyte, minimizing interference and improving signal-to-noise ratio for the internal standard channel, a common challenge for deuterium-only labeled compounds due to incomplete labeling and potential isotopic crosstalk [2]. The dual labeling strategy (13C and D) offers a balance between optimal mass shift and maintaining near-identical physicochemical properties to the native compound, which is critical for consistent extraction recovery and ionization efficiency.

Bioanalysis LC-MS/MS Isotope Dilution Mass Spectrometry

Comparative Purity and Isotopic Enrichment Specifications for Analytical Reliability

Treprostinil-13C2,d1 is specified with a high degree of isotopic enrichment, typically >98% atom 13C and >98% atom D, as indicated by vendor specifications . This is in contrast to the chemical purity requirement, which is >90% by HPLC. High isotopic enrichment is paramount for minimizing the contribution of unlabeled or partially labeled species to the internal standard signal, which would directly compromise the accuracy of quantitative analysis. For instance, a lower enrichment would result in a higher baseline signal at the m/z of the unlabeled analyte, causing a systematic underestimation of the target compound. While other analogs like Treprostinil-d4 also specify high enrichment, the dual-label (13C and D) specification for Treprostinil-13C2,d1 provides an additional layer of quality assurance for both carbon and hydrogen isotopic purity .

Quality Control Reference Standards Method Validation

LC-MS/MS Method Performance: Precedent for Isotopically Labeled Treprostinil Internal Standards

While specific published method validation data using Treprostinil-13C2,d1 itself is limited, robust precedent exists for the use of isotopically labeled internal standards for treprostinil quantitation. A 2024 study by Gallucci et al. developed and validated an LC-MS/MS method for treprostinil using 6-keto Prostaglandin F1α-d4 as the internal standard, achieving a linear range of 0.25-75.0 ng/mL with high accuracy (92.97-107.87%) and precision (intra-assay 1.16-3.34%, inter-assay 1.11-4.58%) in multiple matrices [1]. This study underscores the necessity of a well-matched internal standard for achieving FDA-acceptable bioanalytical performance. Treprostinil-13C2,d1, being a direct stable isotope-labeled analog of the analyte, is expected to provide even closer physiochemical mimicry than 6-keto Prostaglandin F1α-d4, potentially yielding comparable or superior method performance metrics. Its use is consistent with regulatory guidance (e.g., FDA, EMA) for bioanalytical method validation which strongly recommends the use of a stable isotope-labeled internal standard to control for matrix effects and extraction variability.

Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

Regulatory Compliance for Method Validation and Quality Control Applications

Treprostinil-13C2-d1 is explicitly positioned as a fully characterized reference standard compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), and Quality Controlled (QC) applications during synthesis and formulation stages of drug development . It serves as a reference standard for traceability against pharmacopeial standards (USP or EP) . This contrasts with many in-house prepared internal standards or commercially available analogs that may lack the same level of characterization and documentation, which can be a critical deficiency during regulatory inspections or when submitting data to health authorities. The availability of a Certificate of Analysis (CoA) detailing purity and isotopic enrichment provides the necessary audit trail for regulated bioanalysis [1].

Regulatory Compliance Analytical Method Validation Quality Control

Validated Use Cases for Treprostinil-13C2,d1 in Regulated Bioanalysis and Pharmacokinetic Studies


Internal Standard for LC-MS/MS Quantitation of Treprostinil in Biological Matrices

The primary application for Treprostinil-13C2,d1 is as an internal standard in validated LC-MS/MS methods for quantifying treprostinil concentrations in complex biological samples, such as plasma and serum. This is essential for pharmacokinetic (PK) studies in preclinical species (e.g., rat) and humans [1]. Its use corrects for sample-to-sample variability in extraction recovery, matrix effects, and ionization efficiency, enabling accurate and precise measurement of treprostinil across the expected therapeutic concentration range. This application is directly supported by the class-level evidence of similar validated methods for treprostinil [2] and the compound's specific characteristics that ensure it does not interfere with the analyte signal .

Analytical Method Development and Validation (AMV) for Drug Products

Treprostinil-13C2-d1 is specifically indicated for analytical method development and validation (AMV) during the synthesis and formulation stages of treprostinil drug products . It serves as a critical reference standard for establishing the selectivity, accuracy, precision, and robustness of analytical methods intended for quality control (QC) release and stability testing of treprostinil active pharmaceutical ingredient (API) and finished dosage forms. Its use ensures methods are fit-for-purpose and compliant with ICH and pharmacopeial guidelines [3].

Comparative Bioavailability and Bioequivalence Studies

In the context of developing generic treprostinil formulations, Treprostinil-13C2,d1 is the ideal internal standard for bioanalytical methods used in comparative bioavailability and bioequivalence studies. These studies require highly accurate and reproducible quantification of treprostinil in hundreds of clinical samples to demonstrate that a generic product is therapeutically equivalent to the reference listed drug. The use of a stable isotope-labeled analog like Treprostinil-13C2,d1 is a regulatory expectation for such pivotal studies [4].

In Vitro Metabolic Stability and Drug-Drug Interaction (DDI) Studies

For in vitro studies assessing the metabolic stability of treprostinil in hepatocytes or liver microsomes, or for evaluating its potential as a perpetrator or victim of CYP-mediated drug-drug interactions (DDIs), Treprostinil-13C2,d1 can be used as an internal standard to accurately quantify the depletion of the parent drug over time. This application is particularly relevant given that treprostinil is primarily metabolized by CYP2C8 [5]. The use of a stable isotope-labeled standard ensures that the quantitation of the unlabeled drug is not affected by matrix components from the in vitro incubation system.

Technical Documentation Hub

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